molecular formula C9H10FNO2 B14836968 3-Cyclopropoxy-2-fluoro-6-methoxypyridine

3-Cyclopropoxy-2-fluoro-6-methoxypyridine

Cat. No.: B14836968
M. Wt: 183.18 g/mol
InChI Key: DSBMUXPDFBWXQP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of cyclopropoxy, fluoro, and methoxy groups in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine typically involves the introduction of the cyclopropoxy, fluoro, and methoxy groups onto a pyridine ring. One common method involves the use of cyclopropyl alcohol, fluorine sources, and methoxy reagents under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s ability to interact with biological molecules, while the methoxy and cyclopropoxy groups can influence its chemical reactivity and stability. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-methoxypyridine: A similar compound with a fluoro and methoxy group but lacking the cyclopropoxy group.

    3-Cyclopropoxy-6-fluoro-2-methoxypyridine: Another similar compound with slight variations in the position of functional groups.

Uniqueness

The uniqueness of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C9H10FNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

DSBMUXPDFBWXQP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)OC2CC2)F

Origin of Product

United States

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